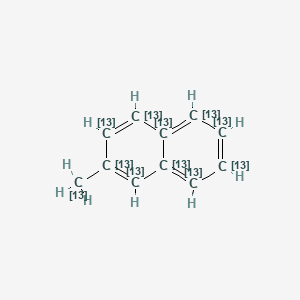

![molecular formula C14H12O6S B564479 [4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl]hydrogensulfat CAS No. 858187-19-6](/img/structure/B564479.png)

[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl]hydrogensulfat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate” is a chemical compound with the molecular formula C14H12O6S . It is also known as resveratrol-4’-O-sulfate . The molecular weight of this compound is 308.31 g/mol .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C14H12O6S/c15-12-7-11 (8-13 (16)9-12)2-1-10-3-5-14 (6-4-10)20-21 (17,18)19/h1-9,15-16H, (H,17,18,19) . The Canonical SMILES representation is C1=CC (=CC=C1C=CC2=CC (=CC (=C2)O)O)OS (=O) (=O)O . Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³ . The index of refraction is 1.659 . The molecule has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It has 4 rotatable bonds . The topological polar surface area is 112 Ų . The compound has a complexity of 437 .Wissenschaftliche Forschungsanwendungen

Krebsbehandlung und Chemotherapie-Empfänglichkeit

Resveratrol-4’-O-Sulfat wurde als Mittel zur Erhöhung der Empfänglichkeit von krebsresistenten Zellen für eine Chemotherapie gefunden. Es wirkt auf verschiedene zelluläre Mechanismen ein, um die Behandlung von Krebs zu unterstützen .

Entzündungshemmende Wirkungen

Studien haben gezeigt, dass Resveratrol-Derivate die Produktion von proinflammatorischen Zytokinen verringern und die Genexpression im Zusammenhang mit Entzündungen hemmen, was bei der Behandlung von Entzündungskrankheiten von Vorteil sein kann .

Schutz vor Herz-Kreislauf-Erkrankungen

Resveratrol und seine Metaboliten, einschließlich Resveratrol-4’-O-Sulfat, bieten mehrere schützende Vorteile gegen Herz-Kreislauf-Erkrankungen (KVDs), indem sie zugrundeliegende biologische Pfade beeinflussen .

Autophagie-Stimulation

Resveratrol-4’-O-Sulfat stimuliert die Autophagie, den Prozess der Entfernung und Wiederverwertung beschädigter zellulärer Bestandteile, der für die Aufrechterhaltung der Zellgesundheit und die Verhinderung von Krankheiten entscheidend ist .

Nanopartikel-Formulierung für verbesserte Abgabe

Nanopartikel-Formulierungen von Resveratrol, wie z. B. mit Resveratrol beladene oder mit Resveratrol konjugierte Nanopartikel, zeigen eine verbesserte Antikrebsaktivität im Vergleich zu freiem Resveratrol, wodurch die Wirkstoffabgabe und -wirksamkeit verbessert werden .

Stoffwechselregulation und Gewichtsverlust

Resveratrol unterstützt den Gewichtsverlust durch Verringerung der Lipogenese und hat potenzielle Anwendungen in der Behandlung von Fettleibigkeit und damit verbundenen Stoffwechselstörungen .

Prävention neurologischer Erkrankungen

Die Verbindung wurde mit der Prävention neurologischer Erkrankungen durch ihre Wirkung auf verschiedene molekulare Pfade in Verbindung gebracht .

Dermatologische Anwendungen

Zu den topischen Anwendungen von Resveratrol-4’-O-Sulfat gehört die Behandlung von Hautpigmentierung und anderen Hauterkrankungen .

Jede dieser Anwendungen wird durch wissenschaftliche Forschung unterstützt, die die potenziellen therapeutischen Vorteile von Resveratrol-4’-O-Sulfat in verschiedenen Bereichen untersucht. Die vielfältigen Angriffspunkte der Verbindung tragen zu ihrer breiten Palette von gesundheitlichen Vorteilen bei .

Wirkmechanismus

Target of Action

Resveratrol-4’-O-sulfate, a metabolite of resveratrol, has been shown to interact with several targets. It has been reported to inhibit both COX and QR2 enzymes . The compound also interacts with the UDP-glucuronosyltransferase (UGT) family of enzymes, which catalyzes the glucuronidation of resveratrol .

Mode of Action

Resveratrol-4’-O-sulfate interacts with its targets, leading to various cellular changes. For instance, it can inhibit the COX and QR2 enzymes . Furthermore, it can be transformed back into resveratrol in human colorectal cells , which then exerts its own effects, such as anti-inflammatory and antioxidant activities .

Biochemical Pathways

Resveratrol-4’-O-sulfate is involved in several biochemical pathways. It is produced by the sulfation of resveratrol, primarily by the SULT1A2 enzyme . Once inside the cell, it can be hydrolyzed back into resveratrol . Resveratrol itself has been shown to affect various pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway , and the AMP-activated protein kinase (AMPK) pathway .

Pharmacokinetics

Resveratrol-4’-O-sulfate exhibits specific pharmacokinetic properties. It is absorbed orally but has low bioavailability . It can be regenerated into resveratrol in the body, which accounts for about 2% of the total resveratrol species present in plasma . The compound and its major conjugates account for 40 to 55% of the dose in urine, indicating a high extent of absorption .

Result of Action

The action of resveratrol-4’-O-sulfate leads to various molecular and cellular effects. It has been shown to induce autophagy and senescence in human cancer cells . These effects are thought to be due to the regeneration of resveratrol, which has potent anti-inflammatory and antioxidant properties .

Action Environment

The action of resveratrol-4’-O-sulfate can be influenced by various environmental factors. For instance, the extent of cellular uptake of the compound is dependent on specific membrane transporters . Moreover, the compound’s action can be influenced by the presence of sulfatase inhibitors, which reduce intracellular resveratrol .

Eigenschaften

IUPAC Name |

[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTTWDFKZULRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700260 |

Source

|

| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858187-19-6 |

Source

|

| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)